1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one

Lipophilicity Drug Design Partition Coefficient

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one (CAS 1379527-02-2) is a cyclic urea derivative featuring a 5,5-dimethylimidazolidin-2-one core N-substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₂H₁₅ClN₂O (MW 238.71 g/mol).

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1379527-02-2
Cat. No. B1400198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one
CAS1379527-02-2
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)N1CC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C12H15ClN2O/c1-12(2)8-14-11(16)15(12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,16)
InChIKeyXUDCGBBALDNPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one (CAS 1379527-02-2) for R&D Selection


1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one (CAS 1379527-02-2) is a cyclic urea derivative featuring a 5,5-dimethylimidazolidin-2-one core N-substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₂H₁₅ClN₂O (MW 238.71 g/mol) . The compound presents as a crystalline solid with a melting point of 122–126 °C and is commercially available at ≥95% purity . It belongs to the substituted benzylimidazolidinone class, which has been explored for anti-inflammatory, androgen receptor (AR) antagonism, and other pharmacological activities [1]. This evidence guide provides quantifiable differentiation data to support informed procurement decisions against the closest structural analogs.

Why Generic Substitution Fails: Structural Determinants That Prevent Direct Replacement of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one


Substituted benzylimidazolidinones are not interchangeable scaffolds. Quantitative structure–activity relationship (SAR) data from the 4,4-dimethylimidazolidin-2-one pharmacophore literature demonstrate that both the 5,5-dimethyl substitution pattern and the nature of the N-benzyl substituent critically govern target binding, lipophilicity, and pharmacokinetic behavior [1]. In anti-inflammatory benzylimidazolidinone series, the position and identity of the aryl substituent (e.g., 4-Cl vs. 3-F) dictate in vivo edema inhibition efficacy [2]. The evidence below quantifies how the combination of 5,5-dimethyl substitution and the 4-chlorobenzyl moiety in CAS 1379527-02-2 produces measurable differentiation from its closest analogs—differences that preclude simple one-for-one substitution in research or development workflows.

Quantitative Differentiation Evidence: 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one vs. Closest Structural Analogs


Lipophilicity Advantage: +0.65 LogP Increase Over Des-Chloro Analog Enables Differential Partitioning and PK Tuning

The target compound exhibits a calculated logP of 2.6438, compared to 1.9904 for the direct des-chloro analog 1-benzyl-5,5-dimethylimidazolidin-2-one (CAS 1373350-41-4), representing a ΔlogP of +0.6534 . This difference is attributable solely to the 4-chloro substitution on the benzyl ring. Both values were sourced from the same vendor platform, ensuring computational consistency. The increased lipophilicity translates to enhanced membrane permeability potential and altered tissue distribution profiles, a critical consideration in CNS-targeted or cell-penetrant compound design.

Lipophilicity Drug Design Partition Coefficient

Melting Point Differentiation: ~20 °C Lower Than Des-Chloro Analog and ~42 °C Lower Than Non-Methylated Analog—Implications for Crystallization and Formulation

The target compound melts at 122–126 °C . In comparison, the des-chloro analog 1-benzyl-5,5-dimethylimidazolidin-2-one melts at 142–146 °C (Δ ≈ 20 °C) , and the non-methylated analog 1-(4-chlorobenzyl)-2-imidazolidinone (CAS 60927-95-9) melts at 164–166 °C (Δ ≈ 42 °C) [1]. The progressive reduction in melting point from non-methylated → des-chloro dimethyl → target compound reflects the combined crystal-packing disruption from both the 5,5-dimethyl substitution and the 4-chloro substituent. A lower melting point often correlates with improved solubility in organic solvents and may facilitate solution-phase handling during synthesis or formulation development.

Crystallinity Formulation Melting Point

5,5-Dimethyl Substitution as a Metabolic Soft Spot Shield: Class-Level Evidence from Imidazolidinone Pharmacophore Studies

The 5,5-dimethylimidazolidin-2-one core has been validated as a pharmacophore replacement for the metabolically labile thiohydantoin ring in enzalutamide-class androgen receptor antagonists [1] [2]. In these studies, 4,4-dimethylimidazolidin-2-one-based AR antagonists (FAR01–FAR11) were synthesized and evaluated in LNCaP prostate cancer cells, with the lead compound FAR06 achieving an IC₅₀ of 0.801 μM—equivalent to enzalutamide (IC₅₀ 0.782 μM) [1]. The geminal dimethyl substitution at position 5 blocks oxidative metabolism at the imidazolidinone ring and restricts conformational flexibility, enhancing target binding. While direct metabolic stability data for CAS 1379527-02-2 are not available, the class-level principle is well-established: gem-dimethyl groups at the 5-position provide a metabolic shield that non-methylated imidazolidin-2-ones lack. The non-methylated analog 1-(4-chlorobenzyl)-2-imidazolidinone, by contrast, retains an unsubstituted ethylene bridge susceptible to oxidative attack.

Metabolic Stability Pharmacophore Design 5,5-Dimethyl

Purity Specification and Batch-to-Batch Reproducibility: ≥95% Certified Purity with ISO-Compliant Quality Control

The target compound is consistently supplied at ≥95% purity by multiple vendors, including VWR International, Apollo Scientific, Fluorochem, and Leyan . Some vendors offer NLT 97% grade with ISO-certified quality systems . In comparison, the des-chloro analog 1-benzyl-5,5-dimethylimidazolidin-2-one is also available at ≥97% purity from certain suppliers , indicating that both compounds achieve comparable commercial purity benchmarks. However, the target compound benefits from robust multi-vendor sourcing with documented melting point ranges (122–126 °C) that serve as an identity and purity verification checkpoint, reducing the risk of lot-to-lot variability in sensitive biological assays.

Purity Quality Control Procurement Specification

Recommended Application Scenarios for 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Tunable Lipophilicity in Imidazolidinone-Based CNS or Intracellular-Targeted Compound Series

The +0.65 logP increase over the des-chloro analog makes this compound a preferred scaffold for medicinal chemistry programs where enhanced membrane permeability or blood–brain barrier penetration is desired. Researchers can use the 4-chlorobenzyl substitution as a lipophilicity-tuning handle without altering the core pharmacophore, enabling systematic SAR exploration while maintaining the 5,5-dimethyl metabolic shield.

In Vitro ADME/DMPK Screening Cascades Requiring Metabolically Stabilized Imidazolidinone Cores

The 5,5-dimethyl substitution provides class-level protection against oxidative ring metabolism [1]. Procurement of CAS 1379527-02-2 as a tool compound enables comparative microsomal or hepatocyte stability profiling against non-methylated 1-(4-chlorobenzyl)-2-imidazolidinone to experimentally confirm the metabolic advantage of gem-dimethyl shielding within the same aryl substitution series.

Crystallization and Solid-State Form Screening Leveraging Reduced Melting Point Relative to Analogs

The target compound's melting point of 122–126 °C—approximately 20 °C below the des-chloro analog and 42 °C below the non-methylated analog —facilitates polymorph screening, co-crystal engineering, and amorphous solid dispersion development. The lower melting point reduces the thermal budget required for melt-based formulation techniques while preserving crystalline identity for XRPD quality control.

Androgen Receptor or Steroid Receptor Antagonist Scaffold Hopping Utilizing 5,5-Dimethylimidazolidin-2-one Pharmacophore

Building on the demonstrated AR antagonist activity of the 4,4-dimethylimidazolidin-2-one pharmacophore class (FAR06 IC₅₀ = 0.801 μM, equivalent to enzalutamide) [1], CAS 1379527-02-2 serves as a versatile N1-functionalized building block for generating focused libraries of AR or related nuclear receptor antagonists. The 4-chlorobenzyl group provides an established aryl substitution pattern known to confer anti-inflammatory and receptor-modulating activity in benzylimidazolidinone series.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.